molecular formula C21H25ClFN3O4 B589432 ent-Moxifloxacin Hydrochloride CAS No. 1346603-25-5

ent-Moxifloxacin Hydrochloride

Cat. No.: B589432
CAS No.: 1346603-25-5
M. Wt: 437.896
InChI Key: IDIIJJHBXUESQI-VAGBGMFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. It is particularly effective against respiratory infections, skin infections, and certain types of bacterial conjunctivitis. This compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Moxifloxacin Hydrochloride involves multiple steps, starting from furo[3,4-b]pyridine-5,7-dione. The process includes the incorporation of deuterium at specific positions in the pyrrolo ring of moxifloxacin . The synthetic route typically involves:

    Formation of the quinolone core: This is achieved through a series of cyclization reactions.

    Introduction of the fluoro and methoxy groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed:

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Reduced quinolone derivatives.

    Substitution products: Amino-substituted derivatives.

Scientific Research Applications

ent-Moxifloxacin Hydrochloride is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:

Mechanism of Action

ent-Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

  • Levofloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Gatifloxacin

Comparison:

This compound stands out due to its enhanced activity against a wide range of bacteria and its relatively favorable side effect profile.

Properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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